Cycloguanil D6 Nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

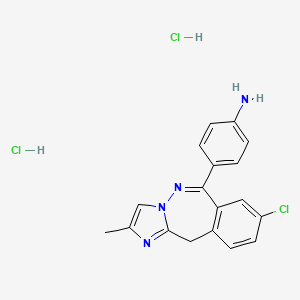

Cycloguanil D6 Nitrate is the deuterium labeled Cycloguanil, which is a dihydrofolate reductase inhibitor.

科学的研究の応用

1. Investigation of Highly Oxygenated Organic Molecules (HOMs)

Cyclohexene, used as a proxy for biogenic monoterpenes in studying oxidation mechanisms and secondary organic aerosol (SOA) formation, has shown effectiveness in producing HOMs. In research, cyclohexene ozonolysis has been observed to produce significant HOMs, with nitrate functioning as a reagent ion in chemical ionization mass spectrometry (CIMS) measurements. The study found that nitrate-containing compounds required higher mass and more oxygen to condense at rates similar to non-nitrate HOMs, indicating a distinct behavior of nitrates in atmospheric chemistry processes (Räty et al., 2021).

2. Understanding Soluble Guanylate Cyclase Activation in Cardiopulmonary Diseases

Research has identified soluble guanylate cyclase (sGC) as a key enzyme in the nitric oxide signaling pathway, which plays a significant role in cardiopulmonary diseases. The activation mechanism of sGC involves nitrate, suggesting the potential importance of nitrate-based compounds in medical research and therapeutic development for cardiovascular conditions (Evgenov, Pacher, & Stasch, 2006).

3. Exploration of Nitrate in Denitrification Processes

Studies on Pseudomonas stutzeri D6 have shown that changes in nitrate concentration significantly influence the magnitude of nitrite and ammonium production in denitrification processes. This finding has implications for understanding the microbial role in nitrogen removal systems and highlights the importance of nitrate as a key factor in biological nitrogen removal processes (Yang, Wang, & Zhou, 2012).

4. Role of Nitrate in Organic Nitrate Vasodilator Chemistry

Organic nitrates, such as nitroglycerin, used in the treatment of angina, involve nitrate chemistry where nitrate is believed to yield nitric oxide for vasodilation. This aspect of nitrate chemistry is crucial in understanding the therapeutic mechanism of nitrate-based vasodilators, illustrating another significant application of nitrates in medical research (Thatcher, 1999).

特性

分子式 |

C11H9D6ClN6O3 |

|---|---|

分子量 |

320.77 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

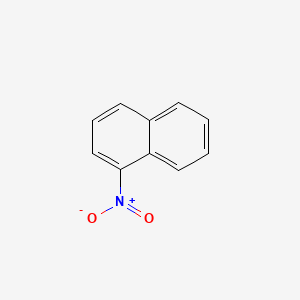

![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)